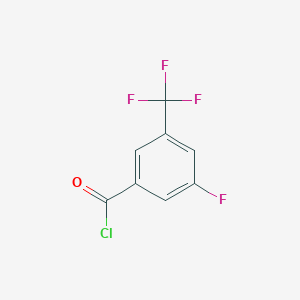

3-(3,5-ビス(トリフルオロメチル)フェニル)-3-オキソプロパン酸エチル

説明

Synthesis Analysis

The synthesis of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds involves several key reactions, including 1,3-dipolar cycloadditions and Reformatsky-type reactions. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate has been used with alkynes to produce CF3-substituted pyrazoles through 1,3-dipolar cycloadditions, showcasing a method to incorporate the trifluoromethyl group into complex molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, benzyl trifluoromethyl ketone and ethyl bromoacetate have been employed in a Reformatsky-type reaction to produce intermediates for further chemical modifications (Coe, Markou, & Tatlow, 1997).

Molecular Structure Analysis

Polymorphism in related chemical entities has been studied using spectroscopic and diffractometric techniques, highlighting the complexity in characterizing such compounds. Two polymorphic forms of a related compound were distinguished by minor differences in their capillary powder X-ray diffraction patterns, emphasizing the nuanced structural differences that can exist within closely related chemical structures (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Reactions and Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate's reactivity has been explored in various chemical reactions. For example, its derivatives have been utilized in cycloaddition reactions and as intermediates in synthesizing complex molecular structures, demonstrating the compound's versatile reactivity and utility in organic synthesis. The formation of cyclopropene derivatives at high temperatures and the use of trifluoromethyl groups in creating diverse molecular architectures are notable (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Physical Properties Analysis

The physical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds have been characterized through various analytical techniques. Studies involving solid-state nuclear magnetic resonance (SSNMR) and diffractometric analysis provide insights into the compound's structure and stability, which are crucial for understanding its behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, such as its reactivity in organic synthesis and its ability to undergo various chemical transformations, have been detailed through reactions with olefins, dienes, and acetylenes. These studies illustrate the compound's functionality in synthesizing novel materials and its potential applications in organic chemistry (Caddy, Green, O'Brien, Smart, & Woodward, 1980).

科学的研究の応用

抗菌剤開発

この化合物は、薬剤耐性菌の強力な増殖阻害剤として作用する新規ピラゾール誘導体の合成に使用されてきました . これらの誘導体は、MRSA(メチシリン耐性黄色ブドウ球菌)やVRE(バンコマイシン耐性腸球菌)などの脅威的な病原体に対して有効性を示しており、新規抗生物質の開発において重要です。

アルコールの不斉合成

不斉触媒の分野では、この化学物質はエナンチオマー的に富んだアルコールを生成するための前駆体として役立ちます . このようなアルコールは、分子のキラリティが治療効果や代謝に大きく影響を与える可能性のある医薬品分野で価値があります。

生体触媒

この化合物は、生体触媒プロセスで®-[3,5-ビス(トリフルオロメチル)フェニル]エタノールの合成に使用されてきました . これは、生体触媒が従来の化学合成法に代わる環境に優しい代替手段を提供するグリーンケミストリーにおける役割を示しています。

化学的誘導体化

それは、アミノ官能化された表面の化学的誘導体化に使用されます . このアプリケーションは、表面特性を変更して、所望の機能を持つ特殊なコーティングや材料を作成するために、材料科学において重要です。

酵素還元研究

この化合物は、カルボニルレダクターゼが3,5-ビス(トリフルオロメチル)アセトフェノンなどの基質に対する酵素活性を評価するために使用される酵素還元研究の対象となってきました . この研究は、酵素のメカニズムを理解し、効率的な生体触媒を設計する上で基本的なものです。

作用機序

Target of Action

It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Mode of Action

It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Pharmacokinetics

It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .

Result of Action

It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Action Environment

It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .

生化学分析

Biochemical Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .

Cellular Effects

In terms of cellular effects, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .

Molecular Mechanism

The molecular mechanism of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

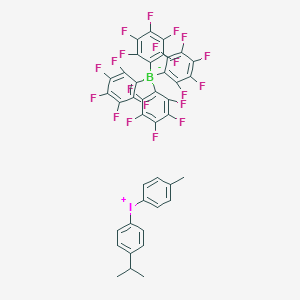

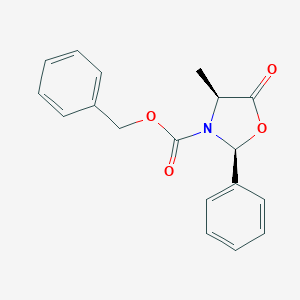

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYPSPFMRZTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381914 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-02-1 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)